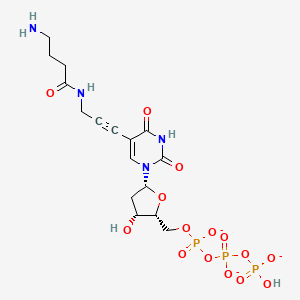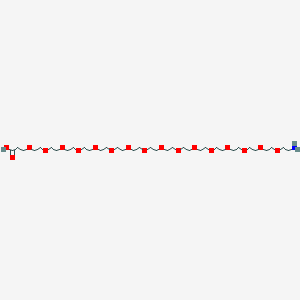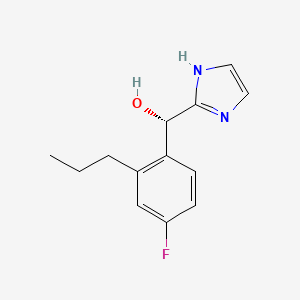
BDP 581/591 tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP 581/591 is a borondipyrromethene dye with red emission. The dye exhibits high emission quantum yield and molar extinction coefficient, relatively long fluorescence lifetime and two-photon cross section. Additionally, it can be used as an intracellular ROS sensor. This tetrazine derivative allows to conjugate the fluorophore with various strained dienophiles like trans-cyclooctenes in a fast reaction called TCO-ligation.
Aplicaciones Científicas De Investigación
1. Bioorthogonal Chemistry and Imaging
BDP 581/591 tetrazine has been widely utilized in bioorthogonal chemistry, particularly in live cell labeling and in vivo imaging. This application takes advantage of the tetrazine cycloadditions, which are high yielding, selective, and rapid in aqueous media. These properties make tetrazine compounds like BDP 581/591 ideal for targeting specific biomarkers on live cells, such as the Her2/neu receptors on human breast cancer cells, for imaging purposes (Devaraj, Weissleder, & Hilderbrand, 2008).
2. Advanced Bioorthogonal Reactions
The use of BDP 581/591 tetrazine in advanced bioorthogonal reactions extends to the development of imaging probes for modalities like positron emission tomography (PET). This research highlights the versatile application of tetrazine cycloadditions in creating probes for detecting and imaging cancer cell biomarkers in live mice, showcasing its potential in diagnostic studies (Šečkutė & Devaraj, 2013).
3. Inverse Electron-Demand Diels–Alder Bioorthogonal Reactions
Tetrazine bioorthogonal reactions, including those involving BDP 581/591, are integral to inverse electron-demand Diels–Alder reactions. These have been applied in various biomedical methodologies, such as imaging, detection, and diagnostics. The reactivity and fluorogenic properties of these tetrazine reactions make them valuable in elucidating biological functions in both in vitro and in vivo studies (Wu & Devaraj, 2016).
4. Synthesis and Evaluation for Bioorthogonal Conjugation
The synthesis and evaluation of a series of 1,2,4,5-tetrazines, including BDP 581/591, have been pivotal in bioorthogonal labeling and cell detection applications. The studies involving these compounds have aimed to optimize tetrazines for biological experiments, evaluating their stability, reactivity, and utility in various bioorthogonal applications (Karver, Weissleder, & Hilderbrand, 2011).
5. Applications in Energetic Materials
Research on tetrazine-based energetic compounds, including BDP 581/591, has focused on applications in fields like micro-thrust systems, low signature propellants, and composite explosives. These compounds have been shown to effectively increase burning rates and decrease sensitivity, highlighting their potential in the energetic material field (Wang Bozhou, 2013).
Propiedades
Fórmula molecular |
C32H28BF2N7O |
|---|---|
Peso molecular |
575.43 |
Nombre IUPAC |
5-fluoro-3-(3-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride |
InChI |
InChI=1S/C32H27BFN7O.FH/c1-23-36-38-32(39-37-23)26-13-11-25(12-14-26)22-35-31(42)20-19-28-16-18-30-21-29-17-15-27(40(29)33(34)41(28)30)10-6-5-9-24-7-3-2-4-8-24;/h2-18,21H,19-20,22H2,1H3;1H/b9-5+,10-6+; |
Clave InChI |
DTJWMDOYHYWUBR-QJQFWQJTSA-N |
SMILES |
O=C(NCC1=CC=C(C2=NN=C(C)N=N2)C=C1)CCC3=[N+]4C(C=C3)=CC5=CC=C(/C=C/C=C/C6=CC=CC=C6)N5B4F.[F-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)
